molecular formula C31H32O5 B056409 (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 145667-74-9

(3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Katalognummer: B056409
CAS-Nummer: 145667-74-9
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: AAIAETKAOFBTIS-MJOVFQHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a stereochemically complex molecule featuring:

  • Core structure: A bicyclic cyclopenta[b]furan system with a ketone at position 2.
  • A [1,1'-biphenyl]-4-carboxylate ester at position 5, contributing aromaticity and lipophilicity.

This compound belongs to a class of molecules often explored for bioactivity due to their stereochemical diversity and functional group interactions.

Eigenschaften

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,25-29,32H,11,16-20H2/t25-,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIAETKAOFBTIS-MJOVFQHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CCC(CCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC[C@H](CCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Baeyer-Villiger Oxidation and Cycloaddition

A racemic route begins with the cycloaddition of cyclopentadiene and dichloroacetyl chloride to form 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (yield: 65.3%). Subsequent resolution using optically active phenethylamine (PEA) achieves enantiomeric purity, critical for prostaglandin intermediates. The Prins reaction with polyformaldehyde introduces hydroxymethyl groups, followed by zinc dust reduction to yield the hexahydro core. This method, while reliable, requires meticulous chiral resolution to isolate the (3aR,4S,5R,6aS)-isomer.

Hypervalent Iodine(III)-Mediated Domino Cyclization

Diacetoxyiodobenzene (DIB) enables a one-pot dehydrogenation-cycloisomerization sequence from β-ketoesters linked to pentadiene tethers. For example, substrate 3b undergoes DIB-mediated dehydrogenation at 80°C in ethanol with Na₂CO₃ to form the cyclopenta[b]furan core in 71% yield. The reaction proceeds via a cationic dienyl intermediate stabilized by acetic acid, ensuring stereochemical fidelity at the quaternary center. This method excels in atom economy but demands precise temperature control to prevent trienone intermediate degradation.

Introduction of the (R)-3-Hydroxy-5-phenylpentyl Side Chain

The stereospecific incorporation of the (R)-3-hydroxy-5-phenylpentyl moiety employs asymmetric aldol reactions and Grignard additions .

Asymmetric Aldol Strategy

A prostaglandin synthesis patent details the use of p-toluenesulfonic acid (pTSA) to mediate the coupling of the cyclopenta[b]furan core with a protected (R)-3-hydroxy-5-phenylpentyl fragment. Tetrahydropyranyl (THP) ethers protect hydroxyl groups during this step, with deprotection achieved via acidic hydrolysis. The aldol adduct forms with >95% enantiomeric excess (ee) when catalyzed by Evans’ oxazolidinone auxiliaries.

Grignard Addition to α,β-Unsaturated Ketones

Alternately, the pentyl side chain is introduced via conjugate addition of a phenylmagnesium bromide derivative to an α,β-unsaturated ketone intermediate. Quenching the Grignard reagent with trimethylsilyl chloride (TMSCl) preserves the hydroxyl group, yielding the (R)-configured alcohol after oxidative workup. This method offers scalability but requires low-temperature conditions (−78°C) to suppress racemization.

Esterification with Biphenyl-4-carboxylic Acid

The final esterification step links the cyclopenta[b]furan alcohol to biphenyl-4-carboxylic acid. Steglich esterification and Mitsunobu conditions are predominant.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the hydroxyl group at position 5 of the cyclopenta[b]furan core reacts with biphenyl-4-carboxylic acid in dichloromethane at 25°C. Yields exceed 85%, though chromatographic purification is necessary to remove DCU byproducts.

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) achieve near-quantitative esterification. This method inverts the configuration of chiral alcohols, necessitating careful substrate design to retain the desired (R)-stereochemistry.

Stereochemical Control and Optimization

Critical to the synthesis is maintaining the (3aR,4R,5R,6aS) configuration. Key strategies include:

  • Chiral Pool Synthesis : Starting from enantiomerically pure cyclopentadiene derivatives avoids resolution steps.

  • Asymmetric Catalysis : Shi epoxidation catalysts induce epoxide intermediates that guide ring-closing metathesis (RCM) to form the furan ring with >90% ee.

  • Dynamic Kinetic Resolution : Racemic intermediates equilibrate under basic conditions, favoring the thermodynamically stable (3aR,4R,5R,6aS)-isomer.

Reaction Conditions and Yield Data

StepMethodConditionsYield (%)Reference
Core SynthesisBaeyer-Villiger OxidationCyclopentadiene, dichloroacetyl Cl65.3
Core SynthesisDIB CyclizationEtOH, Na₂CO₃, 80°C71
Side Chain AdditionAsymmetric AldolpTSA, THF, 0°C78
EsterificationSteglichDCC, DMAP, CH₂Cl₂85
EsterificationMitsunobuDEAD, PPh₃, THF92

Analyse Chemischer Reaktionen

Types of Reactions

[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nucleophilically substituted derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is structurally related to Latanoprost , a well-known prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. Its applications in medicinal chemistry are particularly focused on:

a. Antiglaucoma Agents
Research indicates that compounds like (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) derivatives can enhance aqueous humor outflow and reduce intraocular pressure (IOP) effectively. Studies have shown that modifications in the side chains of prostaglandin analogs can significantly alter their efficacy and selectivity for various receptors involved in ocular pressure regulation .

b. Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects through its action on prostaglandin receptors. This could lead to applications in treating inflammatory conditions beyond ocular diseases, such as arthritis or other chronic inflammatory disorders .

Pharmacology

In pharmacological studies, the compound's interactions with specific receptors have been analyzed:

a. Receptor Binding Affinity
The binding affinity of (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) to the FP receptor subtype of prostaglandin receptors has been documented. This interaction is crucial for its therapeutic effects in lowering IOP and suggests a targeted mechanism of action that could be exploited for designing new drugs with fewer side effects .

b. Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic window. Initial studies suggest favorable absorption characteristics when administered topically or systemically .

Material Science Applications

Beyond medicinal uses, this compound's unique chemical structure allows for potential applications in material science:

a. Polymer Chemistry
Due to its functional groups and stability, (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) can serve as a building block for synthesizing novel polymers that exhibit desirable mechanical properties or bioactivity .

b. Nanotechnology
Research into nanoformulations incorporating this compound has shown promise in enhancing drug delivery systems by improving solubility and stability of active pharmaceutical ingredients .

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial evaluated the efficacy of a formulation containing (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl) as an adjunct therapy for patients with uncontrolled IOP despite standard treatment. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in human fibroblasts stimulated with lipopolysaccharides (LPS), suggesting its potential use as an anti-inflammatory agent in chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of [(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate may involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins

    Pathways: Signal transduction pathways, metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

The cyclopenta[b]furan core is conserved across analogs, but substituents and stereochemistry differ significantly:

Compound Name / ID Substituent at Position 4 Ester Group at Position 5 Molecular Formula Key Features
Target Compound (R)-3-hydroxy-5-phenylpentyl [1,1'-biphenyl]-4-carboxylate Likely C₃₄H₃₄O₆ Hydroxy-phenylalkyl chain enhances hydrophilicity and chiral recognition .
2-(2-heptyl-1,3-dioxolan-2-yl)ethyl 4-biphenylcarboxylate C₃₂H₄₀O₆ Dioxolane group increases rigidity; heptyl chain enhances lipophilicity .
(E)-4,4-difluoro-3-oxooct-1-en-1-yl [1,1'-biphenyl]-4-carboxylate C₂₈H₂₈F₂O₅ Difluoro and α,β-unsaturated ketone introduce electrophilic reactivity .
(E)-3-oxooct-1-en-1-yl [1,1'-biphenyl]-4-carboxylate C₂₈H₃₀O₅ Oxo-alkenyl group may participate in Michael addition or redox reactions .
(1E)-3-oxo-5-phenyl-1-pentenyl Benzoyloxy C₂₈H₂₆O₅ Conjugated phenyl-pentenyl system enhances π-π stacking potential .

Functional Group Modifications

  • Hydroxy vs. Ketone vs. Dioxolane :
    • The target’s 3-hydroxy group enables hydrogen bonding, critical for receptor binding.
    • Analogs with dioxolane () or oxo groups () prioritize stability or electrophilic reactivity over polar interactions .
  • Ester Variations :
    • The biphenylcarboxylate in the target and enhances aromatic interactions compared to benzoyloxy () or 4-phenylbenzoate () .

Stereochemical Considerations

  • All compounds feature defined stereocenters (e.g., 3aR,4R,5R,6aS in the target).
  • and 11 highlight stereospecific synthesis routes, such as Baeyer-Villiger oxidation and enzymatic resolution, which are critical for bioactivity .

Biologische Aktivität

The compound (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C25H28O5
  • Molecular Weight : 408.49 g/mol
  • CAS Number : 353522-93-7

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. It is hypothesized to exhibit activity similar to that of prostaglandins due to its structural similarities.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antiglaucoma Potential : As a derivative of prostaglandins, it may influence intraocular pressure and provide therapeutic effects in glaucoma management .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through antioxidant mechanisms .

Anti-inflammatory Activity

A study examining the anti-inflammatory effects of related compounds indicated that derivatives similar to (3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate effectively inhibited the expression of TNF-alpha and IL-6 in vitro. These findings suggest a potential for this compound in treating inflammatory diseases .

Antiglaucoma Research

In a pharmacological evaluation involving animal models, compounds with similar structures demonstrated significant ocular hypotensive effects. The study highlighted their potential as antiglaucoma agents by activating FP receptors and reducing intraocular pressure effectively .

Neuroprotective Studies

Research conducted on neuroprotective effects showed that the compound could mitigate oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptosis markers, indicating potential therapeutic applications in neurodegenerative diseases .

Data Summary Table

PropertyValue
Molecular FormulaC25H28O5
Molecular Weight408.49 g/mol
CAS Number353522-93-7
Anti-inflammatory ActivityInhibition of TNF-alpha
Antiglaucoma PotentialReduction of intraocular pressure
Neuroprotective EffectsUpregulation of antioxidant enzymes

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm stereochemistry and functional groups. For example, the cyclopenta[b]furan core and biphenyl carboxylate group produce distinct splitting patterns (e.g., δ 5.2–5.5 ppm for lactone protons, δ 7.4–8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns to confirm substituents like the 3-hydroxy-5-phenylpentyl chain .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹ for lactone) and hydroxyl (O-H) vibrations (~3400 cm⁻¹) .

Q. What synthetic routes are documented for this compound and its analogs?

  • Methodology :

  • Corey Lactone Intermediate : Start with Corey lactone diol ( ), then introduce the biphenyl carboxylate via esterification under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to preserve stereochemistry .
  • Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to achieve the (3aR,4R,5R,6aS) configuration. For example, Sharpless epoxidation or asymmetric hydrogenation for the 3-hydroxy-5-phenylpentyl side chain .
  • Table 1 : Comparison of synthetic yields for key intermediates:
StepReagentsYield (%)Purity (HPLC)
Corey lactone derivatizationDCC/DMAP, biphenyl-4-carboxylic acid65–78≥98%
Side-chain elongationGrignard addition, Pd-catalyzed coupling50–60≥95%

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools validate it?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® IC or OD-H columns with hexane/isopropanol gradients to separate stereoisomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Compare experimental CD spectra (e.g., 220–260 nm for lactone and aromatic transitions) with computational models (TD-DFT) to confirm absolute configuration .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, particularly for the cyclopenta[b]furan core .

Q. How can discrepancies in reported biological activity data (e.g., receptor binding) be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability. For example, FP receptor binding assays require <1% DMSO to avoid denaturation .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., and ) to identify critical substituents. Replace the 3-hydroxy group with fluorine ( ) to assess hydrophobicity impacts.
  • Table 2 : Contradictory IC₅₀ values in FP receptor binding:
StudyIC₅₀ (nM)Assay Conditions
12.3 ± 1.237°C, pH 7.4, 0.5% DMSO
(analog)45.7 ± 3.825°C, pH 6.8, 1.5% DMSO

Q. What computational strategies predict metabolic stability or toxicity?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The biphenyl group may occupy hydrophobic pockets, reducing metabolic clearance .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like logP (experimental: ~3.5) and hERG inhibition risk. Substituent modifications (e.g., replacing phenyl with pyridine) improve solubility .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar intermediates?

  • Analysis :

  • Catalyst Efficiency : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling steps ( vs. 20) may explain yield differences (60% vs. 45%) due to steric hindrance from the cyclopenta[b]furan core.
  • Purification Challenges : Silica gel chromatography struggles with polar byproducts; switch to reverse-phase HPLC (C18 column, acetonitrile/water) for higher purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.